[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate
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Overview
Description
[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with methylamine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt, which is subsequently crystallized from water to obtain the hydrate form.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure efficient mixing and heat transfer. The final product is purified through recrystallization or other suitable purification techniques to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into amine derivatives with altered properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines are employed under basic or acidic conditions.
Major Products
Scientific Research Applications
[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
- 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
- 1,3-Dimethyl-1H-pyrazole-4-carbonitrile
Uniqueness
[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate is unique due to its specific structural features and the presence of the dihydrochloride hydrate form
Properties
IUPAC Name |
(1,3-dimethylpyrazol-4-yl)methanamine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH.H2O/c1-5-6(3-7)4-9(2)8-5;;;/h4H,3,7H2,1-2H3;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVSYVOLEZMBNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN)C.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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